CVD Deposition Temperature Range for Pure Silver Films
In hot-wall chemical vapor deposition experiments, (hfac)Ag(VTES) was shown to deposit pure silver films across a temperature range of 160–280 °C [1]. This established a quantifiable processing window for this specific precursor.
| Evidence Dimension | CVD Deposition Temperature Range |
|---|---|
| Target Compound Data | 160–280 °C |
| Comparator Or Baseline | Other silver β-diketonate complexes (no specific baseline) |
| Quantified Difference | N/A (Class-level inference) |
| Conditions | Hot-wall CVD reactor |
Why This Matters
This defined 120 °C deposition window provides process engineers with a validated starting point for reactor optimization, a parameter not inherently transferable to other silver precursors without independent verification.
- [1] Chi, K.-M.; Chen, K.-H.; Peng, S.-M.; Lee, G.-H. Synthesis and Characterization of (β-Diketonato)silver Vinyltriethylsilane Compounds and Their Application to CVD of Silver Thin Films. Crystal Structure of the (2,2-Dimethyl-6,6,7,7,8,8,8-heptafluoro-3,5-octanedionato)silver Vinyltriethylsilane Dimer. Organometallics 1996, 15 (10), 2575–2578. View Source
